1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(3-(4-fluorophenoxy)phenyl)propan-1-one
Description
Properties
IUPAC Name |
1-(3-tert-butylsulfonylpyrrolidin-1-yl)-3-[3-(4-fluorophenoxy)phenyl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FNO4S/c1-23(2,3)30(27,28)21-13-14-25(16-21)22(26)12-7-17-5-4-6-20(15-17)29-19-10-8-18(24)9-11-19/h4-6,8-11,15,21H,7,12-14,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWOHBPBCLDWYLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)CCC2=CC(=CC=C2)OC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(3-(4-fluorophenoxy)phenyl)propan-1-one is a synthetic compound with a complex structure that includes a pyrrolidine ring, a tert-butyl sulfonyl group, and a phenoxy-substituted phenyl moiety. This compound has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly enzymes involved in critical physiological processes. Notably, it has been identified as an inhibitor of lysyl oxidase (LOX), an enzyme that plays a vital role in the cross-linking of collagen and elastin within the extracellular matrix. This inhibition may have significant implications for conditions such as cancer metastasis and fibrosis, suggesting its potential as a therapeutic agent.
Biological Activity and Research Findings
Recent studies have explored the biological activity of this compound, revealing several key findings:
-
Inhibition of Lysyl Oxidase :
- The compound has shown promising results in inhibiting LOX activity, which is crucial for maintaining tissue integrity. This inhibition could potentially reduce fibrotic processes and cancer progression by disrupting the extracellular matrix remodeling .
-
Binding Affinity :
- Interaction studies utilizing surface plasmon resonance (SPR) have indicated that the compound binds effectively to LOX, with specific binding kinetics that suggest a strong affinity for this target .
- Potential Therapeutic Applications :
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(4-Methylthio-phenyl)-2-pyrrolidinone | Pyrrolidine ring, methylthio group | Lacks sulfonamide functionality |
| 2-Methylthio-5-nitrophenol | Phenolic structure with methylthio substitution | Contains nitro group instead of sulfonamide |
| N-tert-butoxycarbonyl-pyrrolidine | Pyrrolidine with tert-butoxycarbonyl protection | Focused on protecting amine functionality |
The combination of the tert-butyl sulfonyl group and the pyrrolidine ring in this compound enhances its biological activity compared to analogs .
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Metabolic Stability: The tert-butylsulfonyl group in the target compound likely confers resistance to cytochrome P450-mediated oxidation, a advantage over compounds with ether or morpholino groups .
- Cytotoxicity Potential: Fluorophenoxy and trifluoromethyl substituents may target estrogen receptors or kinase pathways, as seen in analogs like 4a .
- Synthetic Accessibility : Similar compounds (e.g., ) are synthesized via nucleophilic substitution or hydrogenation, suggesting feasible routes for optimizing the target compound’s derivatives .
Preparation Methods
Pyrrolidine Ring Formation
The pyrrolidine moiety is synthesized via ring contraction of pyridines , a method validated in recent photochemical studies. Key steps include:
- Photo-induced reaction : Pyridine derivatives react with silylboranes under 365 nm irradiation to form N-boryl-6-silyl-2-azabicyclo[3.1.0]hex-3-ene intermediates, which undergo thermal rearrangement to yield functionalized pyrrolidines.
- Functionalization : Post-ring contraction, the tert-butylsulfonyl group is introduced via nucleophilic substitution using tert-butylsulfonyl chloride in dichloromethane at 0–25°C.
Representative Conditions :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Ring contraction | PhMe₂SiBpin, benzene, 365 nm, 25°C, 10 h | 65% | |
| Sulfonylation | tert-Butylsulfonyl chloride, DCM, Et₃N | 78% |
Propan-1-one Chain Installation
The ketone backbone is constructed via Friedel-Crafts acylation or Mannich reaction :
- Friedel-Crafts : 3-(4-Fluorophenoxy)benzene reacts with chloroacetone in the presence of AlCl₃, forming the propan-1-one chain.
- Mannich reaction : Alternative routes employ formaldehyde and dimethylamine hydrochloride to form β-amino ketones, though yields are lower (~55%).
Optimized Protocol :
| Parameter | Value |
|---|---|
| Catalyst | AlCl₃ (1.2 equiv) |
| Solvent | Nitromethane, reflux |
| Time | 12 h |
| Yield | 82% |
Coupling of Aromatic Moieties
The 3-(4-fluorophenoxy)phenyl group is introduced via Ullmann coupling or SNAr reaction :
- Ullmann coupling : Copper(I) iodide catalyzes the reaction between 3-bromophenyl propan-1-one and 4-fluorophenol in DMF at 110°C.
- SNAr reaction : Electron-deficient aryl fluorides react with phenoxides under basic conditions (K₂CO₃, DMSO).
Comparative Data :
| Method | Conditions | Yield | Purity |
|---|---|---|---|
| Ullmann coupling | CuI, DMF, 110°C, 24 h | 68% | 95% |
| SNAr | K₂CO₃, DMSO, 80°C, 18 h | 73% | 97% |
Advanced Methodological Variations
Photochemical Optimization
Recent advances utilize flow photoreactors to enhance ring contraction efficiency:
Catalytic Asymmetric Sulfonylation
Chiral catalysts (e.g., Cinchona alkaloids) enable enantioselective sulfonylation, achieving 90% ee for pyrrolidine derivatives.
Critical Analysis of Synthetic Routes
Yield and Scalability
- Ring contraction + sulfonylation : Offers moderate yields (65–78%) but requires specialized photochemical setups.
- Friedel-Crafts acylation : High-yielding (82%) and scalable, though nitromethane poses safety concerns.
- Ullmann vs. SNAr : SNAr provides better yields and purity, but Ullmann is preferable for sterically hindered substrates.
Functional Group Compatibility
- The tert-butylsulfonyl group is stable under Friedel-Crafts conditions but may hydrolyze in strongly acidic media.
- 4-Fluorophenoxy substituents tolerate temperatures up to 110°C without decomposition.
Industrial and Research Applications
- Pharmaceutical intermediates : Used in kinase inhibitor development due to the sulfonamide’s affinity for ATP-binding pockets.
- Material science : The fluorinated aromatic system enhances thermal stability in polymer matrices.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
